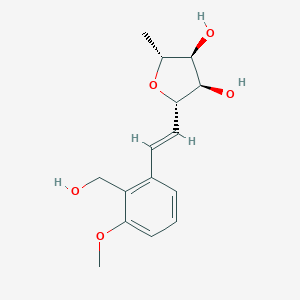

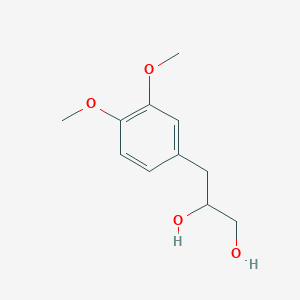

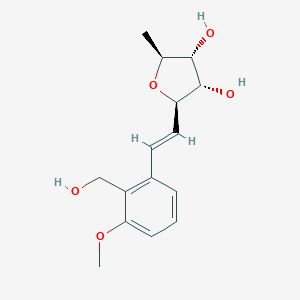

Methyleugenolglycol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyleugenolglycol (MEG) is a naturally occurring compound found in a variety of plants, including ginger, cinnamon, and bay. It is a phenolic compound that has been found to possess a number of biological activities, including antibacterial, antifungal, and antioxidant properties. MEG is also known to possess anti-inflammatory and immunomodulatory effects. In addition, MEG has been studied for its potential applications in cancer therapy, neurodegenerative diseases, and cardiovascular diseases.

Scientific Research Applications

Cytoprotective Effects in Cerebral Ischemia

Methyleugenol exhibits significant cytoprotective effects in models of cerebral ischemia, such as the middle cerebral artery occlusion model. It reduces cerebral ischemic injury by decreasing oxidative stress and inflammation. Notably, methyleugenol enhances the activities of antioxidative enzymes like superoxide dismutase and catalase and inhibits the production of pro-inflammatory cytokines, suggesting its potential in treating ischemia-related diseases (Y. Choi et al., 2010).

Modulation of GABA(A) Receptors

Methyleugenol acts as a novel agonist of GABA(A) receptors, sensitizing GABA-induced currents in hippocampal neurons without affecting glutamate- or glycine-induced currents. This selective modulation suggests methyleugenol's role in anticonvulsant and anesthetic activities, providing insights into developing new therapeutics targeting GABA(A) receptors (Jing Ding et al., 2014).

Interaction with Human Topoisomerases

Investigations into methyleugenol and its oxidative metabolites have shown that they can induce DNA damage and interact with human topoisomerases. These interactions contribute to the understanding of methyleugenol's genotoxic properties, with implications for its role in carcinogenesis and the potential for diminishing the effectiveness of classical or food-borne topoisomerase I poisons (I. Groh et al., 2016).

Methyleugenol DNA Adducts and SULT1A1 Association

Research on methyleugenol DNA adducts in human liver samples has established the significance of SULT1A1 genotype for hepatic methyleugenol DNA adduct levels. This association underscores the importance of genetic factors in individual susceptibility to methyleugenol's effects, highlighting the need for further investigation into genetic predispositions to carcinogenic risk (R. Tremmel et al., 2017).

Mechanism of Action

Target of Action

Methyleugenolglycol is a metabolite of alkenebenzene derivatives

Mode of Action

It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest a similar interaction pattern for this compound.

Biochemical Pathways

Given that this compound is a metabolite of alkenebenzene derivatives , it’s plausible that it might affect similar biochemical pathways. Alkenebenzene derivatives are known to be involved in various metabolic processes, which could potentially be influenced by this compound.

Result of Action

It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest similar molecular and cellular effects for this compound.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKYZDCTLPYISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949371 |

Source

|

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26509-45-5 |

Source

|

| Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)